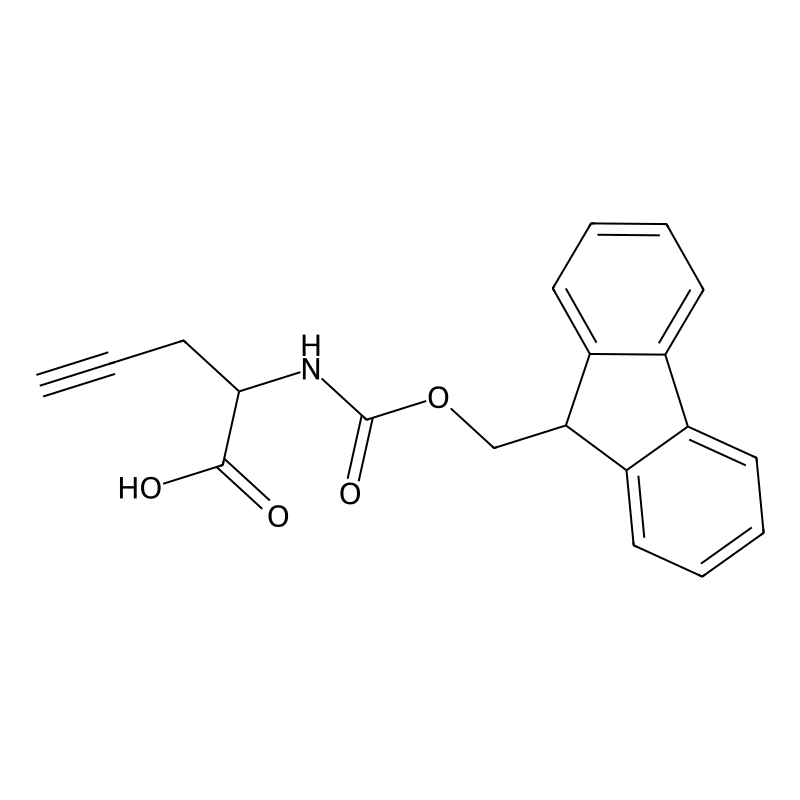2-(Fmoc-amino)-4-pentynoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The presence of a terminal alkyne (C≡C) functionality makes Fmoc-Pent-4-ynoic Acid a valuable building block for organic synthesis. Alkynes can undergo various reactions like click chemistry, cycloadditions, and Sonogashira coupling, allowing researchers to create complex organic molecules .
- Peptide Synthesis: Fmoc is a common protecting group used in solid-phase peptide synthesis. The Fmoc moiety in Fmoc-Pent-4-ynoic Acid suggests it could be a protected amino acid derivative. This raises the possibility of incorporating an alkyne-containing unnatural amino acid into peptides using standard Fmoc-based protocols . The alkyne functionality could then be used for further bioconjugation or studying protein-protein interactions.
2-(Fmoc-amino)-4-pentynoic acid is a synthetic compound characterized by its unique structure, which includes a fluorene-based protecting group (Fmoc) attached to an amino group, along with a terminal alkyne functional group. Its molecular formula is and it has a molecular weight of approximately 335.36 g/mol. This compound plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS) where it serves as a versatile building block for the introduction of alkyne functionalities into peptides and proteins .
The compound is primarily utilized in coupling reactions, particularly those involving terminal alkynes. It can undergo standard coupling procedures using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and N-hydroxysuccinimide, facilitating the formation of peptide bonds. The alkyne functionality allows for further modifications through click chemistry, enabling the introduction of various labels or other functional groups post-synthesis .
While specific biological activities of 2-(Fmoc-amino)-4-pentynoic acid are not extensively documented, its derivatives and related compounds have been shown to exhibit various biological properties, including cell-penetrating capabilities and potential roles in therapeutic applications. The incorporation of this compound into peptides may enhance their stability and bioactivity, making them suitable for drug development and delivery systems .
The synthesis of 2-(Fmoc-amino)-4-pentynoic acid can be achieved through several methods:
- Solid-Phase Peptide Synthesis: In this method, the Fmoc group is used to protect the amino group during the stepwise addition of amino acids on a solid support.
- Coupling Reactions: The compound can be synthesized via coupling reactions involving 4-pentynoic acid and Fmoc-protected amino acids using appropriate coupling agents .
- Deprotection: After synthesis, the Fmoc group can be removed using piperidine in dimethylformamide to yield the final product.
2-(Fmoc-amino)-4-pentynoic acid has several applications in chemical biology:
- Peptide Synthesis: It is widely used in SPPS to introduce alkyne functionalities into peptides for subsequent modifications.
- Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to enhance peptide stability and bioavailability.
- Bioconjugation: The terminal alkyne allows for click chemistry applications, facilitating the conjugation of peptides with various biomolecules or labels .
Interaction studies involving 2-(Fmoc-amino)-4-pentynoic acid typically focus on its derivatives or peptides synthesized using this compound. These studies often employ techniques such as fluorescence resonance energy transfer or surface plasmon resonance to assess binding affinities and interaction dynamics with target proteins or nucleic acids. Such studies are crucial for understanding the biological mechanisms and potential therapeutic uses of modified peptides .
Several compounds share structural features with 2-(Fmoc-amino)-4-pentynoic acid, particularly within the realm of alkyne-functionalized amino acids. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-L-alanine | Fmoc group + standard amino acid | Commonly used in peptide synthesis without alkyne |
| Fmoc-L-propargylglycine | Fmoc group + propargyl functional group | Contains a propargyl instead of a pentynyl moiety |
| Fmoc-L-cyclopropylglycine | Fmoc group + cyclopropyl side chain | Offers unique sterics and electronic properties |
| 4-Pentynoic acid | Terminal alkyne without Fmoc protection | Simpler structure; lacks amino functionality |
The uniqueness of 2-(Fmoc-amino)-4-pentynoic acid lies in its combination of an amino group with an alkyne functionality under the protective Fmoc group, making it particularly valuable for complex peptide synthesis where both stability and reactivity are desired .








